2,2-dimethylpropane-1-thiol
Overview
Description
. It is characterized by a thiol group (-SH) attached to a neopentyl structure, making it a unique and interesting compound in organic chemistry.
Scientific Research Applications
Chemical Additions to Polybutadienes
2,2-Dimethylpropanethiol has been studied for its reaction with commercial hydroxytelechelic polybutadienes. This research, conducted by Campa and Pham (1981), found that 2,2-dimethylpropanethiol does not react easily with these polybutadienes, in contrast to other thiols like butanethiol. This selective reactivity is important in understanding the chemical behavior of 2,2-dimethylpropanethiol in polymer modifications (Campa & Pham, 1981).
Catalytic Applications in Hydrocarbon Conversion
In the field of catalysis, 2,2-dimethylpropanethiol (referred to as neopentane in some studies) has been used to study its conversion over various catalysts. For example, Karpiński, Gandhi, and Sachtler (1993) investigated the effects of different ions on the catalytic performance of Pd in L-zeolite during neopentane conversion. Their findings have implications for the understanding of catalytic processes in hydrocarbons (Karpiński, Gandhi, & Sachtler, 1993).
Oxidation Studies in Jet-Stirred Reactors
The oxidation of 2,2-dimethylpropane (another name for 2,2-dimethylpropanethiol) was experimentally studied in a jet-stirred reactor by Dagaut and Cathonnet (1999). This research is key to understanding the chemical kinetics and major reaction paths in the oxidation of this compound (Dagaut & Cathonnet, 1999).
Role in Sample Preparation for Microscopic Examinations
Muller and Jacks (1975) utilized 2,2-dimethoxypropane, a related compound, for chemically dehydrating biological tissues for electron microscopic examination. This technique maintained the ultrastructural integrity of various tissues and simplified the preparation process for microscopy (Muller & Jacks, 1975).
Structural and Conformational Studies in Nanotubes
Kuznetsov (2014) conducted a study on the structural and conformational behavior of 2,2-dimethylpropane in carbon nanotubes. This research provides insights into the molecular interactions and bond behavior of this compound in confined spaces, important for nanotechnology applications (Kuznetsov, 2014).
Safety and Hazards
2,2-Dimethylpropanethiol is classified as a substance that causes serious eye damage . Precautionary measures include wearing eye protection and face protection. If it comes into contact with the eyes, it’s advised to rinse cautiously with water for several minutes. If contact lenses are present and easy to do, they should be removed. Continue rinsing and immediately call a poison center or doctor .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,2-dimethylpropane-1-thiol can be synthesized through various methods. One common approach involves the reaction of neopentyl chloride with sodium hydrosulfide in an aqueous medium. The reaction proceeds as follows:
(CH3
Properties
IUPAC Name |
2,2-dimethylpropane-1-thiol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12S/c1-5(2,3)4-6/h6H,4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSUXMVNABVPWMF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90168426 | |
Record name | 2,2-Dimethylpropanethiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90168426 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
104.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1679-08-9 | |
Record name | 2,2-Dimethyl-1-propanethiol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1679-08-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,2-Dimethylpropanethiol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001679089 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,2-Dimethylpropanethiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90168426 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2-dimethylpropanethiol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.312 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,2-DIMETHYLPROPANETHIOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BH457E77GG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What can you tell us about the reactivity of 2,2-Dimethylpropanethiol with hydroxytelechelic polybutadienes?
A1: The research paper primarily focuses on the radical addition of different thiols to commercial hydroxytelechelic polybutadienes. In the case of 2,2-Dimethylpropanethiol (referred to as thiol 3 in the paper), the research found that it "does not react easily" with the double bonds present in these polybutadiene molecules []. This suggests a lower reactivity compared to other thiols investigated in the study, such as butanethiol. The study doesn't delve into the specific reasons behind this lower reactivity, but it does highlight a significant finding regarding the reactivity of different thiol structures with polybutadienes.
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